3-amino-N-(3,4-dichlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common steps may include:
Formation of the thienoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the dichlorophenyl group: This can be done through substitution reactions.
Incorporation of the furan ring: This may involve coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the furan ring.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Targeting specific proteins: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures.
Furan-containing compounds: Molecules with furan rings.
Amino-substituted aromatic compounds: Compounds with amino groups attached to aromatic rings.
Uniqueness
The uniqueness of 3-AMINO-N-(3,4-DICHLOROPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H19Cl2N3O2S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-amino-N-(3,4-dichlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H19Cl2N3O2S/c1-11-6-9-17(30-11)18-13-4-2-3-5-16(13)28-23-19(18)20(26)21(31-23)22(29)27-12-7-8-14(24)15(25)10-12/h6-10H,2-5,26H2,1H3,(H,27,29) |
InChI Key |
KNIBKTNURPQMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
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